5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde

Description

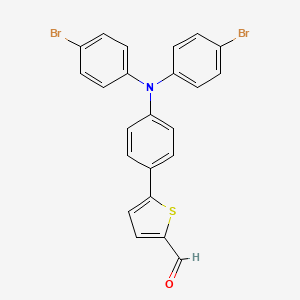

Chemical Structure: The compound 5-(4-(bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde (CAS: 1197992-32-7) features a thiophene ring substituted at the 5-position with a phenyl group bearing a bis(4-bromophenyl)amino moiety and a carbaldehyde group at the 2-position . Its molecular formula is C23H15Br2NOS, with a molecular weight of 513.24 g/mol .

Properties

IUPAC Name |

5-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2NOS/c24-17-3-9-20(10-4-17)26(21-11-5-18(25)6-12-21)19-7-1-16(2-8-19)23-14-13-22(15-27)28-23/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENRSDDWEOGCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Bis(4-bromophenyl)amine: This step involves the reaction of 4-bromoaniline with a suitable coupling agent to form bis(4-bromophenyl)amine.

Thiophene Ring Formation: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

Coupling Reaction: The bis(4-bromophenyl)amine is then coupled with the thiophene ring using a palladium-catalyzed cross-coupling reaction.

Formylation: The final step involves the formylation of the thiophene ring to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atoms in the bis(4-bromophenyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

One of the most promising applications of 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLEDs

Research has shown that compounds similar to 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde can be used as hole-transporting materials in OLEDs. These materials enhance the efficiency and stability of the devices:

- Efficiency Improvement : The incorporation of such compounds can lead to a significant increase in device efficiency, with reported improvements in luminescence and operational stability .

Photochemistry

In photochemical applications, this compound can serve as a photosensitizer due to its ability to absorb light and facilitate electron transfer processes.

Analytical Reagent

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde has been utilized as an analytical reagent for detecting various analytes through fluorescence-based methods. Its photophysical properties allow for sensitive detection limits, making it valuable in environmental monitoring and biochemical assays .

Medicinal Chemistry

The potential therapeutic applications of this compound are also noteworthy. Its structural characteristics suggest possible interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines:

- Mechanism : The mechanism involves inducing apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Material Science

In material science, 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde can be incorporated into polymer matrices to enhance mechanical and electrical properties.

Conductive Polymers

Research has demonstrated that incorporating this compound into conductive polymers improves their electrical conductivity and thermal stability, which is beneficial for various applications including sensors and flexible electronics .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Electronics | Used as a hole-transporting material in OLEDs | Efficiency improvements reported |

| Photochemistry | Functions as a photosensitizer for fluorescence detection | Sensitive detection limits achieved |

| Medicinal Chemistry | Potential anticancer agent with cytotoxic effects | Induces apoptosis in cancer cell lines |

| Material Science | Enhances properties of conductive polymers | Improved electrical conductivity and thermal stability |

Mechanism of Action

The mechanism of action of 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Substituent Variations in Thiophene-2-carbaldehyde Derivatives

Functional Group Impact on Properties

- Electron-Withdrawing Effects: The bromine atoms in the target compound enhance electron-withdrawing capacity compared to DPAPTA’s diphenylamino group, enabling efficient charge separation in DSSCs .

- Solubility : Bromine reduces solubility in polar solvents (e.g., DMSO) compared to methoxy or alkylated derivatives . DPAPTA exhibits better solubility in DMSO, aiding biological applications .

- Synthetic Flexibility: Bromine permits Suzuki cross-coupling, enabling modular synthesis of complex dyes (e.g., E6 derivatives) . Non-brominated analogs require alternative functionalization strategies .

Thermal and Stability Profiles

- Thermal Stability : Brominated compounds (e.g., IIc in ) decompose above 250°C, while tert-butyl-substituted analogs (e.g., IIIc) degrade at lower temperatures (~230°C) .

- Photostability : Bromine enhances resistance to photodegradation, critical for long-term DSSC operation .

Research Findings and Data Tables

Biological Activity

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) based on the existing literature.

Chemical Structure and Properties

The molecular formula of 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde is C23H15Br2NOS, with a molar mass of 513.24 g/mol. The compound features a thiophene ring linked to a bis(4-bromophenyl)amino group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H15Br2NOS |

| Molar Mass | 513.24 g/mol |

| Purity | 97% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde. For instance, derivatives of thiophene and thiazole have demonstrated significant antibacterial activity against various pathogens. In vitro evaluations often report minimum inhibitory concentration (MIC) values that indicate effectiveness against resistant strains.

- In Vitro Antimicrobial Evaluation : Compounds related to thiophene structures have shown promising results against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Cytotoxic Activity

Research indicates that compounds containing thiophene moieties exhibit notable cytotoxicity against various cancer cell lines:

- Cytotoxicity Assays : Studies have shown that similar compounds can induce apoptosis in cancer cells, with IC50 values often below 10 µM, suggesting strong antiproliferative effects .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like bromine) on the phenyl rings enhances cytotoxic activity by increasing lipophilicity and facilitating cellular uptake .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the anticancer properties of related thiophene derivatives against human glioblastoma and melanoma cell lines. Compounds demonstrated IC50 values significantly lower than standard treatments like doxorubicin, highlighting their potential as alternative therapeutic agents .

- Antimicrobial Resistance Study : Another investigation focused on the resistance patterns of Staphylococcus epidermidis to various thiophene derivatives, demonstrating that modifications in the thiophene structure could overcome resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves sequential functionalization of the thiophene core. Key steps include:

- Suzuki coupling : To introduce the bis(4-bromophenyl)amino group, use Pd-based catalysts (e.g., Pd(PPh₃)₄) in a toluene/water mixture at 80–100°C .

- Aldehyde introduction : Employ Vilsmeier-Haack formylation on the thiophene ring, optimizing stoichiometry of POCl₃ and DMF to minimize side products .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : Confirm the bis(4-bromophenyl)amino group via aromatic proton signals (δ 7.2–7.6 ppm) and carbaldehyde resonance (δ 9.8–10.2 ppm) .

- FT-IR : Validate the aldehyde group (C=O stretch ~1680 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .

- X-ray crystallography : Resolve supramolecular interactions (e.g., hydrogen bonding between aldehyde and adjacent phenyl groups) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in organic electronic devices, and what computational methods can predict its charge transport properties?

- Methodological Answer :

- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model HOMO/LUMO levels. The bromine atoms lower HOMO energy (-5.2 eV), enhancing air stability, while the thiophene-carbaldehyde backbone promotes π-π stacking for charge mobility .

- Charge mobility assays : Fabricate thin-film transistors (OFETs) and measure mobility via transfer line method (TLM). Compare with terthiophene analogs (e.g., 2,2':5',2-terthiophene derivatives) to assess bromine’s impact .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for structurally similar thiophene derivatives?

- Methodological Answer :

- Meta-analysis : Systematically compare bioactivity datasets (e.g., IC₅₀ values) across studies, controlling for variables like solvent (DMSO vs. ethanol) and cell lines .

- Structure-activity relationship (SAR) modeling : Use Molinspiration or Schrödinger QikProp to correlate substituent effects (e.g., bromine vs. chlorine) with cytotoxicity .

Q. What are the environmental degradation pathways of this compound, and how can its ecotoxicological risks be assessed under various environmental conditions?

- Methodological Answer :

- Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via HPLC-MS. Brominated byproducts (e.g., 4-bromoaniline) may indicate cleavage pathways .

- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to quantify LC₅₀/EC₅₀ values, accounting for bioaccumulation potential .

Q. How can researchers design experiments to investigate the supramolecular interactions of this compound in crystal lattices and their implications for material properties?

- Methodological Answer :

- Single-crystal XRD : Resolve intermolecular interactions (e.g., C-H···O hydrogen bonds between aldehyde and thiophene moieties) to explain packing motifs .

- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >250°C) with crystal lattice strength .

Q. What advanced computational modeling approaches are suitable for predicting the nonlinear optical (NLO) properties of this brominated thiophene derivative?

- Methodological Answer :

- Hyperpolarizability calculations : Use CAM-B3LYP functional with polarizable continuum model (PCM) to simulate β values. The electron-withdrawing carbaldehyde and bromine enhance NLO response .

- TD-DFT : Predict UV-vis absorption maxima (e.g., ~400 nm for π→π* transitions) to guide applications in optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.